octahydro-1H-inden-2-one, Mixture of diastereomers
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Overview
Description
Octahydro-1H-inden-2-one, mixture of diastereomers, is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.2. This compound is characterized by its unique structure, which includes an indane backbone that is fully hydrogenated, resulting in a saturated bicyclic system. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-inden-2-one, mixture of diastereomers, typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the hydrogenation process results in the formation of the fully saturated octahydro-1H-inden-2-one.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow hydrogenation reactors. These reactors allow for the efficient and controlled hydrogenation of indanone derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-inden-2-one, mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or hydroxylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or hydroxyl groups, leading to halogenated or hydroxylated derivatives.
Scientific Research Applications
Octahydro-1H-inden-2-one, mixture of diastereomers, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of octahydro-1H-inden-2-one, mixture of diastereomers, depends on its specific application and the target system. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-inden-1-one: Another fully hydrogenated indane derivative with a similar structure but differing in the position of the carbonyl group.
Indanone: The non-hydrogenated precursor of octahydro-1H-inden-2-one, which has a different reactivity profile.
Tetralone: A related bicyclic compound with a similar structure but containing a benzene ring.
Uniqueness
Octahydro-1H-inden-2-one, mixture of diastereomers, is unique due to its fully saturated bicyclic structure and the presence of multiple stereoisomers. This structural uniqueness can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
41894-93-3 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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